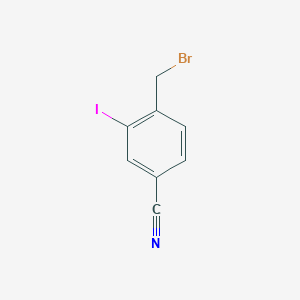

4-(溴甲基)-3-碘苯甲腈

描述

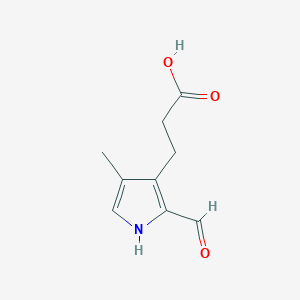

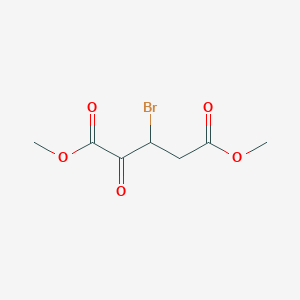

4-(Bromomethyl)benzonitrile is an organic compound that belongs to the class of benzene derivatives . It has a linear formula of BrCH2C6H4CN and a molecular weight of 196.04 . This compound reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)methyl]benzonitrile . It may be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .

Synthesis Analysis

The synthesis of 4-(Bromomethyl)benzonitrile involves various chemical reactions . For instance, it reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)methyl]benzonitrile . It may also be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)benzonitrile can be represented as BrCH2C6H4CN . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

4-(Bromomethyl)benzonitrile undergoes various chemical reactions. For example, it reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)methyl]benzonitrile . It may also be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .Physical And Chemical Properties Analysis

4-(Bromomethyl)benzonitrile is a solid substance with a melting point of 115-117 °C . It has a molecular weight of 196.04 and is considered hazardous by the 2012 OSHA Hazard Communication Standard .科学研究应用

卤代苯甲腈晶体的弯曲性质:Veluthaparambath 等人 (2022) 的一项研究调查了 4-卤代苯甲腈晶体的弯曲性质,包括 4-溴苯甲腈。研究发现,由于晶体结构和卤素键的差异,这些晶体表现出不同的弯曲性质。这表明在材料科学中具有潜在的应用,特别是在柔性晶体的开发中 (Veluthaparambath 等,2022).

热力学和芳香性研究:Rocha 等人 (2013) 对碘苯甲腈异构体的形成焓和升华焓进行了研究,这些异构体在结构上与 4-(溴甲基)-3-碘苯甲腈相关。他们对卤素-氰基相互作用的研究结果可以为理解类似化合物的稳定性和反应性提供信息 (Rocha 等,2013).

压力诱导的卤素键变化:Giordano 等人 (2019) 探讨了压力如何影响 4-碘苯甲腈中的卤素键。这项研究对外部条件对分子相互作用的影响的见解可能与了解 4-(溴甲基)-3-碘苯甲腈在不同条件下的行为有关 (Giordano 等,2019).

溴苯腈作为除草剂:Subbarayappa 等人 (2010) 讨论了 3,5-二溴-4-羟基苯甲腈(溴苯腈)在除草剂中的应用,突出了其效率和环境友好性。这表明与 4-(溴甲基)-3-碘苯甲腈相关的化合物具有潜在的农业应用 (Subbarayappa 等,2010).

大鼠肝脏中的脱卤研究:Scott 和 Sinsheimer (1984) 研究了卤代苯,包括碘苯甲腈,在大鼠肝脏中的脱卤作用。这项研究与了解卤代化合物的代谢途径和潜在毒性有关,包括 4-(溴甲基)-3-碘苯甲腈 (Scott 和 Sinsheimer,1984).

电化学促进的碘芳烃芳基化:Gallardo 和 Soler (2017) 研究了碘芳烃的电化学还原,包括 4-碘苯甲腈。这项研究可能为 4-(溴甲基)-3-碘苯甲腈在有机合成中的电化学应用提供信息 (Gallardo 和 Soler,2017).

改性苯甲腈的合成:Grüniger 和 Calzaferri (1979) 描述了改性苯甲腈的合成,其起始化合物包括 4-(溴甲基)苯甲腈。这证明了从 4-(溴甲基)-3-碘苯甲腈合成新化合物的潜力 (Grüniger 和 Calzaferri,1979).

安全和危害

4-(Bromomethyl)benzonitrile is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

作用机制

Target of Action

Bromomethyl and iodobenzonitrile groups are often used in the synthesis of various organic compounds . They are known to participate in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of 4-(Bromomethyl)-3-iodobenzonitrile likely involves its participation in carbon–carbon bond-forming reactions. In Suzuki–Miyaura cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . The bromomethyl and iodobenzonitrile groups in the compound can interact with other organic groups to form new compounds.

Biochemical Pathways

These could potentially influence various biochemical pathways depending on the nature of the resulting compounds .

Result of Action

The molecular and cellular effects of 4-(Bromomethyl)-3-iodobenzonitrile’s action would largely depend on the specific compounds it helps synthesize. As a reagent in Suzuki–Miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds, facilitating the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 4-(Bromomethyl)-3-iodobenzonitrile can be influenced by various environmental factors. These include the presence of other reagents, the temperature and pressure of the reaction environment, and the specific conditions under which the Suzuki–Miyaura cross-coupling reactions are carried out .

属性

IUPAC Name |

4-(bromomethyl)-3-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPXWARAYTYZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625931 | |

| Record name | 4-(Bromomethyl)-3-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182287-63-4 | |

| Record name | 4-(Bromomethyl)-3-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)

![4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene](/img/structure/B180662.png)

![7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B180663.png)

![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B180685.png)